Tetrofosmin

Vue d'ensemble

Description

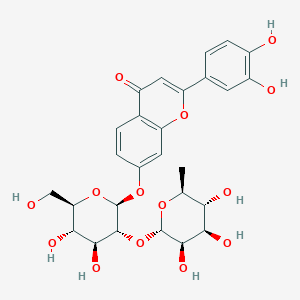

Tetrofosmin is a diphosphine compound complexed with technetium-99m, primarily used in nuclear medicine for myocardial perfusion imaging. It is a lipophilic cationic complex that allows for effective imaging of the heart by highlighting areas of blood flow and identifying ischemic regions. This compound is commercially known under the brand name Myoview .

Méthodes De Préparation

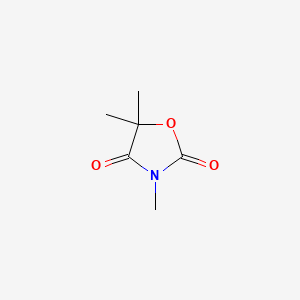

Synthetic Routes and Reaction Conditions: Tetrofosmin is synthesized by reacting 1,2-bis(bis(2-ethoxyethyl)phosphino)ethane with technetium-99m. The preparation involves the following steps :

- Elution of technetium-99m from a generator using saline.

- Addition of the eluted technetium-99m to a vial containing this compound.

- Gentle shaking to ensure proper mixing and formation of the technetium-99m this compound complex.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of a kit that contains the necessary reagents for radiolabelling with technetium-99m. The kit typically includes a vial of this compound and a vial of sodium hydrogen carbonate solution. The technetium-99m is added to the kit, and the mixture is prepared under sterile conditions for intravenous injection .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrofosmin primarily undergoes complexation reactions with technetium-99m. The formation of the technetium-99m this compound complex is a key reaction that enables its use in medical imaging .

Common Reagents and Conditions:

Reagents: Technetium-99m, 1,2-bis(bis(2-ethoxyethyl)phosphino)ethane, sodium hydrogen carbonate solution.

Conditions: The reaction is carried out in an aqueous saline solution under sterile conditions.

Major Products: The major product of the reaction is the technetium-99m this compound complex, which is used for myocardial perfusion imaging .

Applications De Recherche Scientifique

Tetrofosmin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: this compound is used as a radiopharmaceutical agent for studying the behavior of diphosphine complexes.

Biology: It is employed in research to understand cellular uptake mechanisms and mitochondrial function.

Medicine: this compound is extensively used in nuclear cardiology for myocardial perfusion imaging to diagnose and manage coronary artery disease. It helps in visualizing blood flow distribution in the heart and identifying ischemic regions.

Industry: The compound is used in the production of radiopharmaceutical kits for medical imaging.

Mécanisme D'action

Tetrofosmin is often compared with other myocardial perfusion agents such as thallium-201 and technetium-99m sestamibi :

Thallium-201: Thallium-201 has been widely used for myocardial perfusion imaging but has limitations such as low photon energy and a long half-life, leading to lower image resolution and higher radiation exposure.

Technetium-99m Sestamibi: Sestamibi is another technetium-99m based tracer with similar applications. this compound has advantages such as faster blood and liver clearance rates, allowing for shorter injection-to-imaging times and better image quality.

Comparaison Avec Des Composés Similaires

- Thallium-201 thallous chloride

- Technetium-99m sestamibi

- Technetium-99m teboroxime

Tetrofosmin’s unique properties, such as its rapid uptake and clearance, make it a valuable tool in nuclear cardiology for accurate and efficient myocardial perfusion imaging.

Propriétés

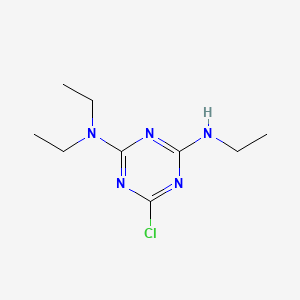

IUPAC Name |

2-[bis(2-ethoxyethyl)phosphanyl]ethyl-bis(2-ethoxyethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40O4P2/c1-5-19-9-13-23(14-10-20-6-2)17-18-24(15-11-21-7-3)16-12-22-8-4/h5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWJONLQSHEGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCP(CCOCC)CCP(CCOCC)CCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155591 | |

| Record name | Tetrofosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

100ºC | |

| Record name | Tetrofosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble | |

| Record name | Tetrofosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Tetrofosmin normal biodistribution makes it suitable to be used as a myocardial agent as it is uptaken by the myocardial tissue and it presents a very low redistribution after 3-4 hours of administration. After distribution, tetrofosmin is a lipophilic cationic agent which is passively diffused and accumulated in viable myocardial tissue. | |

| Record name | Tetrofosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

127502-06-1 | |

| Record name | Tetrofosmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127502-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrofosmin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127502061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrofosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrofosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETROFOSMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J0KPB596Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Technetium-99m-Tetrofosmin is a lipophilic cation that passively diffuses across the cell membrane and accumulates within the mitochondria of myocardial cells. [, , , , ] This accumulation is primarily driven by the relatively high negative transmembrane potential of energized mitochondria. [, ]

A: The molecular formula of Tetrofosmin is C18H40N2O4P2, and its molecular weight is 414.49 g/mol. []

A: Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and mass spectrometry (MS) are commonly used to characterize this compound and its precursors. []

A: Yes, research indicates that this compound kits can be successfully labeled with Technetium-99m activities up to 415 mCi. []

A: Yes, Technetium-99m-Tetrofosmin has shown promise in detecting various tumors, including those in the lungs, breast, thyroid, and larynx. [, , , , , , , , ] Its uptake mechanism in tumor cells is thought to be related to their metabolic activity and mitochondrial membrane potential, similar to myocardial cells.

A: Technetium-99m-Tetrofosmin offers several advantages over Thallium-201, including higher-quality images, faster clearance from the blood pool, and reduced radiation exposure to the patient. [, , , ] Moreover, Technetium-99m-Tetrofosmin does not exhibit the phenomenon of myocardial redistribution seen with Thallium-201, simplifying the imaging protocol. []

A: While promising, Technetium-99m-Tetrofosmin has shown limitations in detecting certain tumor types, such as medullary thyroid carcinoma metastases. [] Its sensitivity in detecting small metastatic lesions may also be limited. [] Additionally, uptake in benign lesions can potentially lead to false-positive results. [] Further research is needed to optimize its use in various tumor types and improve its sensitivity and specificity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.